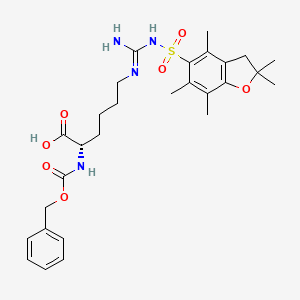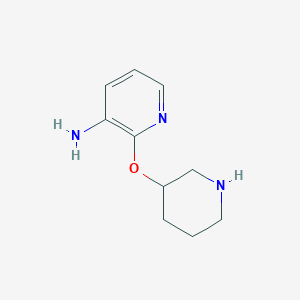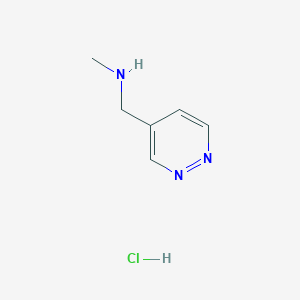
N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride
Descripción general
Descripción
N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride, also known as MP-4-MA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of psychoactive substances and has been studied for its effects on the central nervous system.
Aplicaciones Científicas De Investigación
Molecular Recognition
The pyridazine heterocycle, which is a core component of N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride, exhibits unique physicochemical properties that are beneficial for molecular recognition . Its weak basicity and high dipole moment enable π-π stacking interactions, while its robust dual hydrogen-bonding capacity is significant in drug-target interactions. These characteristics make it an attractive candidate for the design of molecules that can selectively bind to specific biological targets.
Drug Discovery and Development
This compound’s inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel contribute to its value in drug discovery and development . It can be used to optimize pharmacokinetic properties and minimize adverse drug reactions, making it a valuable tool in the creation of new therapeutic agents.
Gonadotropin-Releasing Hormone Receptor Antagonism
N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride has applications in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists . These are used in the treatment of sex hormone-related conditions, such as prostate cancer, endometriosis, and uterine fibroids.
Tyrosine Kinase 2 Inhibition
The pyridazine ring is a key element in allosteric inhibitors of tyrosine kinase 2 (TYK2), which are used in the treatment of autoimmune diseases . The compound’s structure can be leveraged to design new TYK2 inhibitors with improved efficacy and safety profiles.
Antidepressant Activity
The pyridazine heterocycle has been utilized in the past for its antidepressant activity, as seen in the monoamine oxidase (MAO) inhibitor minaprine . Although minaprine was withdrawn from the market, the core structure provided by the pyridazine ring remains of interest for the development of new antidepressants.
Scaffold in Medicinal Chemistry
Due to its unique properties, N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride serves as a versatile scaffold in medicinal chemistry . It can be used to replace more lipophilic rings or other azines and azoles, potentially leading to drugs with better solubility and fewer side effects.
Propiedades
IUPAC Name |
N-methyl-1-pyridazin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-9-5-6;/h2-3,5,7H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLYTXPIQWDNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




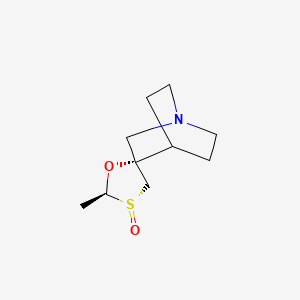
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)
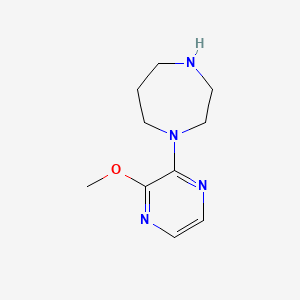
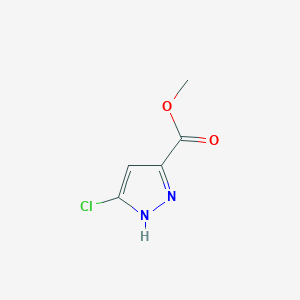
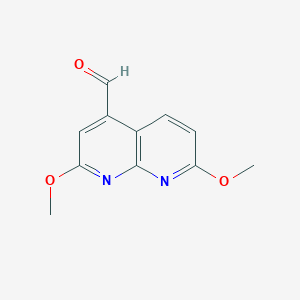
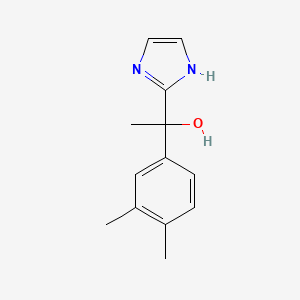
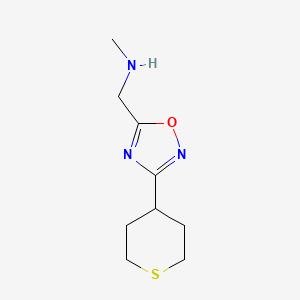
![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

